Product packaging for 4-(Benzyloxy)-3-iodobenzamide(Cat. No.:)

4-(Benzyloxy)-3-iodobenzamide

Cat. No.: B12999007
M. Wt: 353.15 g/mol
InChI Key: KIFBHVJONWMJDC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-iodobenzamide (CAS 1706455-52-8) is a synthetic organic compound with the molecular formula C16H16INO3 and a molecular weight of 397.21 g/mol . It is part of the substituted benzamide class of compounds, which are recognized as versatile scaffolds in medicinal chemistry and drug discovery . The structure combines a benzamide core with a benzyloxy group and an iodine atom, a halogen that can significantly alter a molecule's electronic properties and bioavailability . Iodinated benzamide derivatives have been investigated for their diverse biological activities and are used as biochemical probes to study enzyme activities and protein interactions . Furthermore, such derivatives are of interest in the development of radiopharmaceuticals; for instance, similar iodinated benzamides have been utilized as ligands in single-photon emission computed tomography (SPECT) imaging to assess dopaminergic receptor activity in the brain . In synthetic chemistry, the iodine atom on the aromatic ring serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . This product is intended for research purposes as a chemical building block or biochemical tool. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12INO2 B12999007 4-(Benzyloxy)-3-iodobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

3-iodo-4-phenylmethoxybenzamide

InChI

InChI=1S/C14H12INO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)

InChI Key

KIFBHVJONWMJDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)I

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Benzyloxy 3 Iodobenzamide and Analogues

Retrosynthetic Analysis of 4-(Benzyloxy)-3-iodobenzamide

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the compound into simpler, commercially available starting materials. The primary disconnections are at the amide bond, the benzyloxy ether linkage, and the carbon-iodine bond.

Amide Bond Disconnection: This is the most common final-step disconnection, leading back to 4-(benzyloxy)-3-iodobenzoic acid and an ammonia (B1221849) source. This route is often favored as amide bond formation is typically robust and high-yielding.

Ether Bond Disconnection: Cleavage of the benzyloxy group reveals 4-hydroxy-3-iodobenzamide (B8663101) and a benzylating agent (e.g., benzyl (B1604629) bromide). This strategy is viable if the iodinated hydroxybenzamide precursor is readily accessible.

C-I Bond Disconnection: Disconnecting the iodine atom points to 4-(benzyloxy)benzamide (B74015) as the immediate precursor. This approach relies on a regioselective iodination of the activated aromatic ring as a key step.

From a strategic viewpoint, these disconnections suggest that the synthesis can start from precursors like 4-hydroxybenzamide (B152061), which can be sequentially iodinated and then benzylated, or from a pre-formed 4-(benzyloxy)benzoic acid that is subsequently iodinated and amidated.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is dependent on the efficient preparation of key precursors and the strategic application of functionalization reactions.

A crucial intermediate in several synthetic pathways is an iodinated aromatic compound that can be converted into the final benzamide (B126). One such key precursor is 4-hydroxy-3-iodobenzamide. The synthesis of this compound is typically achieved through the direct iodination of 4-hydroxybenzamide. This method leverages the strong activating and ortho-, para-directing effects of the hydroxyl group, which overrides the meta-directing effect of the amide group, to ensure selective iodination at the position ortho to the hydroxyl group (position 3).

Another important class of precursors includes iodinated benzoic acids. For example, 4-iodobenzoic acid can be converted into various N-substituted benzamides. nih.govbeilstein-journals.org While not the direct precursor for the title compound, these syntheses illustrate the utility of iodinated benzoic acids in building complex benzamide structures.

The introduction of the benzyloxy group is a standard transformation in organic synthesis, most commonly achieved via the Williamson ether synthesis. In the context of synthesizing this compound, a precursor containing a phenolic hydroxyl group, such as 4-hydroxy-3-iodobenzamide, is treated with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base, such as potassium carbonate, deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace the halide from the benzyl group. This method is effective, although methylation or benzylation of phenolic hydroxyls can sometimes result in a loss of biological activity in certain classes of compounds. nih.gov

The formation of the amide bond is a fundamental step in the synthesis of benzamides. There are numerous methods available, which can be broadly categorized.

One common approach involves the activation of a carboxylic acid, such as 4-(benzyloxy)-3-iodobenzoic acid. The acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an amine to form the benzamide. nih.gov

Alternatively, direct coupling methods that avoid the isolation of the acyl chloride are widely used. These methods employ coupling reagents that activate the carboxylic acid in situ. For instance, triphenylphosphine (B44618) in combination with N-chlorophthalimide can be used to facilitate the amidation of various benzoic acids with amines, yielding N-substituted benzamides in good yields. nih.govacs.org Other protocols use different catalysts and conditions, such as iodine-alumina under microwave irradiation, to convert substituted benzoylthioureas into N-substituted benzamides. researchgate.net

The choice of amidation method depends on the specific substrate, the desired scale, and the tolerance of other functional groups present in the molecule.

Regioselective Iodination Approaches for Benzamide Scaffolds

Achieving the correct placement of the iodine atom on the benzamide scaffold is critical. The regioselectivity of the iodination is governed by the electronic effects of the substituents already present on the aromatic ring.

Electrophilic aromatic substitution is the primary method for introducing iodine onto the benzene (B151609) ring. For precursors like 4-hydroxybenzamide, the powerful ortho-, para-directing hydroxyl group ensures that iodination occurs at the 3-position. Common reagents for this transformation include iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent. The reaction is typically performed in a polar solvent like acetic acid at controlled, often low, temperatures to minimize side reactions.

Enzyme-catalyzed methods also offer a green and selective alternative. Laccase, in the presence of potassium iodide (KI) as the iodine source, can effectively catalyze the iodination of p-hydroxybenzoic acid derivatives, including 4-hydroxybenzamide. rsc.orgrsc.org This enzymatic system operates under mild conditions and can produce the desired 3-iodo product, and in some cases, the 3,5-diiodo product, depending on the reaction conditions and substrate. rsc.orgrsc.org

Electrolytic methods have also been developed for the iodination of aromatic compounds, providing another route for this key transformation. google.com In these processes, an alkali metal iodide or iodine is electrochemically oxidized in the presence of the aromatic substrate. google.com

Interactive Data Table: Electrophilic Iodination of 4-Hydroxybenzamide

Reagent SystemSolventTemperature (°C)Yield (%)SelectivityReference
Iodine Monochloride (ICl)Acetic Acid0–5Not specifiedRegioselective for 3-position
Iodine (I₂) / Oxidizing AgentPolar SolventNot specifiedNot specifiedNot specified
Iodine Monochloride (ICl)Acetic Acid40–60>95% PurityRegioselective
Copper Iodide (CuI) / I₂DMSO8070–78>90% for mono-iodination
Laccase / KIAcetate BufferRoom Temp.Not specifiedForms diiodo product (4s) rsc.orgrsc.org

Transition-Metal Catalyzed Iodination Reactions

Transition-metal catalysis offers a powerful tool for the direct C-H iodination of benzamides, providing an atom-economical route to ortho-iodinated products. Various metal catalysts have been employed, each with distinct advantages regarding reaction conditions, substrate scope, and selectivity.

Iridium-based catalysts have been shown to be effective for the ortho-C–H iodination of benzamides. nih.govacs.org For instance, a system using [Cp*Ir(H₂O)₃]SO₄ as a catalyst with an acid additive can selectively mono-iodinate benzamides. nih.govacs.org This process is notable for its mild conditions and tolerance of air and moisture, which is advantageous for industrial applications. nih.gov The use of an acid additive is key to improving the catalyst turnover, as the protonation of the resulting amidate-iridium complex facilitates product release, which can be a rate-limiting step due to the lower acidity of benzamides compared to other substrates like benzoic acids. acs.org The methodology has also been successfully adapted to mechanochemical conditions, which can reduce reaction times and solvent usage. nih.govacs.org

Palladium catalysis is another cornerstone of C-H functionalization. A method utilizing Pd(OAc)₂ with I₂ as the sole oxidant has been developed for the ortho-C–H iodination of benzamides. nih.gov This system is advantageous as it avoids harsher or more expensive iodinating reagents like the Suárez reagent (IOAc). nih.gov The reaction is compatible with a wide array of heterocycles and proceeds under relatively mild conditions. To suppress the formation of dimer byproducts, which can arise from the C-H arylation of the mono-iodinated product, additives like K₂S₂O₈ can be used to reoxidize any Pd(0) species that may form. nih.gov

Enzyme-catalyzed reactions also present a green alternative for iodination. Laccase, a copper-containing oxidase, can catalyze the iodination of 4-hydroxybenzoic acid derivatives and related compounds using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org This method has been successfully applied to 4-hydroxybenzamide, yielding the corresponding iodinated products. rsc.org The process is highly chemoselective, avoiding the dimerization that can occur with phenolic substrates under other oxidative conditions. rsc.org

Table 1: Comparison of Transition-Metal Catalyzed Iodination Methods for Benzamides and Analogues

Catalytic System Catalyst Iodine Source Key Features Ref
Iridium Catalysis [Cp*Ir(H₂O)₃]SO₄ NIS Mild conditions, air/moisture tolerant, acid additive enhances turnover. nih.govacs.org
Palladium Catalysis Pd(OAc)₂ I₂ Uses molecular iodine as sole oxidant, compatible with many heterocycles. nih.gov
Laccase Catalysis Laccase KI Enzymatic, uses aerial O₂ as oxidant, highly chemoselective for phenols. rsc.org

Palladium-Catalyzed Synthesis and Related Annulation Strategies

Palladium catalysis is not only used for direct iodination but also for subsequent annulation reactions where the C-I bond is a key reactive site. These strategies allow for the construction of complex fused heterocyclic systems, such as phenanthridinones.

A significant application is the palladium-catalyzed annulation of ortho-halobenzamides with arynes. nih.gov This reaction constructs the phenanthridinone core in a single step through the simultaneous formation of C-C and C-N bonds. nih.gov The process is tolerant of a variety of functional groups, making it a versatile tool for synthesizing substituted phenanthridinones from readily available starting materials. nih.gov While aryl bromides are often effective substrates, the corresponding 2-iodobenzamide (B1293540) has been shown to give a lower yield in some cases, contrary to the typical reactivity trend where aryl iodides are more reactive in Pd-catalyzed oxidative additions. nih.gov This strategy has been expanded to include the use of silyl (B83357) triflates for in situ aryne generation under mild conditions. orgsyn.org

Palladium-catalyzed annulation is also effective with other coupling partners. For example, the annulation of β-iodo vinylic amides with allenyl stannanes provides a regio- and stereoselective route to 2-pyridones, likely proceeding through a Stille reaction followed by cyclization. researchgate.net Similarly, ortho-halobenzamides can be coupled with alkenes, such as norbornadiene (used as an acetylene (B1199291) equivalent), to synthesize isoquinolones. encyclopedia.pub

Table 2: Palladium-Catalyzed Annulation Strategies with Iodobenzamides

Coupling Partner Product Key Features Ref
Arynes Phenanthridinones Single-step C-C and C-N bond formation; tolerates diverse functional groups. nih.govorgsyn.org
Allenyl Stannanes 2-Pyridones Regio- and stereoselective annulation of β-iodo vinylic amides. researchgate.net
Alkenes (Norbornadiene) Isoquinolones Norbornadiene acts as an acetylene synthon for annulation. encyclopedia.pub

Radical Reactions for Functionalization and Cyclization in Iodobenzamide Synthesis

Aryl radical cyclizations are a powerful method for forming medium and large-sized rings, which are often challenging to synthesize via other means. clockss.org In the context of iodobenzamide synthesis, these reactions typically involve the homolytic cleavage of the C-I bond to generate an aryl radical, which then undergoes an intramolecular cyclization onto a tethered unsaturated moiety.

The tri-n-butyltin hydride (Bu₃SnH)-mediated radical cyclization of ortho-iodobenzamides bearing an allyloxy side chain is a well-established method for synthesizing benzomacrolactams. scielo.brscielo.brscite.ai This reaction has been used to create 11-, 12-, and 20-membered rings via regioselective endo aryl radical cyclization. scielo.br The success of these cyclizations often depends on using very low concentrations of the radical initiator (like AIBN) and the tin hydride, with slow addition of the reagents to favor the intramolecular cyclization over competing intermolecular reactions or direct reduction (hydrogenolysis) of the aryl iodide. scielo.brscielo.br However, in some cases, particularly with meta-iodobenzamide isomers, unexpected biphenyl (B1667301) compounds have been formed instead of the cyclized products. scite.ai

More recent developments have explored photocatalytic methods. For instance, visible-light-promoted radical cascade reactions provide a metal-free approach to constructing complex heterocycles. rsc.org In one strategy, an aryl radical generated from an iodobenzamide can initiate a cascade cyclization to produce phenanthridone products efficiently under mild conditions. rsc.org Another advanced approach involves an electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides. This method, which can be promoted by a redox mediator, generates biaryls without the need for transition metal catalysts or chemical reductants. The mechanism is believed to involve the generation of an aryl radical via single-electron reduction, followed by an intramolecular spirocyclization and C-N bond cleavage. rsc.org

Table 3: Radical Reactions in Iodobenzamide Chemistry

Reaction Type Reagent/Condition Product Type Key Features Ref
Aryl Radical Cyclization Bu₃SnH / AIBN Benzomacrolactams Forms medium-to-large rings; reaction conditions are critical to minimize side products. scielo.brscielo.brscite.ai
Photocatalytic Cascade Visible Light Phenanthridones Metal-free; proceeds under mild conditions. rsc.org
Electroreductive Migration Electrochemical Cell Biaryls Transition-metal-free; involves aryl radical migration. rsc.org

Advanced Synthetic Strategies for Complex Benzamide Derivatives Incorporating Benzyloxy and Iodine

The synthesis of highly functionalized benzamide derivatives often requires multi-step sequences and advanced synthetic strategies that combine several of the abovementioned techniques. The benzyloxy and iodine groups serve as important handles for further molecular elaboration.

One advanced strategy involves a palladium-catalyzed δ-annulative 1,1-difunctionalization of an unactivated alkene using a 2-iodobenzamide derivative. chemrxiv.org For example, coupling 2-iodo-N-benzyloxybenzamide with an alkene bearing a directing group can lead to the cascade formation of C-C/C-N bonds, yielding complex α-branched isoindolinones in a single operation. chemrxiv.org The benzyloxy group was shown to be stable under the oxidative conditions of the reaction. chemrxiv.org

Copper-catalyzed reactions also provide powerful tools for building complexity. For example, a copper-catalyzed oxidative annulation of 4-hydroxy-3-iodobenzamide with propargyl dicarbonyl compounds can yield 3-hydroxy-3-furylisoindolinones. This reaction proceeds through a cascade involving C-H activation, alkyne insertion, and oxidative cyclization. Similarly, copper-catalyzed coupling of 2-iodobenzamides with terminal alkynes is an efficient method for synthesizing isoquinolin-1(2H)-one derivatives. researchgate.net

Stille cross-coupling reactions are another key strategy. In the synthesis of α-aryl fosmidomycin (B1218577) analogues, an organotin derivative was coupled with various aryl iodides, including heteroaromatic iodides, using a palladium catalyst system. core.ac.uk This demonstrates the utility of the C-I bond as a reliable coupling site for introducing complex aryl fragments. core.ac.uk

Methodological Considerations for Yield Optimization and Purity in this compound Synthesis

Optimizing the yield and purity in the synthesis of this compound and its analogues requires careful control over reaction parameters.

In direct iodination reactions, such as the electrophilic iodination of a 4-hydroxybenzamide precursor, key parameters include temperature and stoichiometry. Low temperatures (e.g., 0–10°C) are often employed to minimize side reactions like di-iodination or oxidation. Precise control of the molar ratio of the substrate to the iodinating agent (e.g., a 1:1.2 ratio of substrate to iodine monochloride) is crucial for maximizing the yield of the desired mono-iodinated product. Post-reaction purification, typically through recrystallization from a suitable solvent system like ethanol/water, is essential for achieving high purity (>95%).

In radical cyclization reactions mediated by Bu₃SnH, the concentrations of the hydride and the radical initiator are critical variables. scielo.br High-dilution conditions and the slow addition of reagents are standard practice to favor intramolecular cyclization and suppress the formation of the simple reduction product (hydrogenolysis), which often competes with the desired cyclization pathway. scielo.brscielo.br

For transition-metal-catalyzed C-H iodination, the choice of catalyst, solvent, and additives significantly impacts the outcome. In Pd-catalyzed iodination, the addition of a co-oxidant like K₂S₂O₈ can be necessary to prevent catalyst deactivation and suppress dimer formation, thereby improving the yield of the desired mono-iodinated product. nih.gov In Ir-catalyzed systems, the addition of a Brønsted or Lewis acid can be crucial for catalyst turnover and achieving high conversion. nih.govacs.org

Iii. Chemical Reactivity and Transformation Mechanisms of 4 Benzyloxy 3 Iodobenzamide

Reactivity of the Iodo Substituent in 4-(Benzyloxy)-3-iodobenzamide

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo substituent the principal site for transformations such as cross-coupling reactions, radical-mediated processes, and the formation of hypervalent iodine species.

The iodo group of this compound is an excellent electrophilic partner for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of the aryl iodide bond in this compound facilitates its efficient coupling with a wide range of alkynes under mild conditions, leading to the formation of substituted alkynylbenzamides. libretexts.orgmdpi.com These products are valuable intermediates for the synthesis of heterocycles and other complex molecules. The typical catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govmdpi.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. This compound can be readily coupled with various aryl and heteroaryl boronic acids to produce biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals and functional materials due to its tolerance of a broad range of functional groups. nih.govmdpi.com

Other notable cross-coupling reactions applicable to this substrate include the Heck reaction (coupling with alkenes) nih.govnih.gov, Stille coupling (coupling with organostannanes) wikipedia.orgmdpi.comnih.gov, and various C-N coupling reactions like the Buchwald-Hartwig amination. The reactivity order for aryl halides in these palladium-catalyzed reactions is generally I > Br > Cl, making the iodo-substituent on this compound highly reactive. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
Reaction TypeCoupling PartnerTypical Catalyst/ReagentsProduct Type
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-(Benzyloxy)-3-(phenylethynyl)benzamide
SuzukiArylboronic Acid (e.g., Phenylboronic acid)Pd(PPh₃)₄, Base (e.g., K₂CO₃)[1,1'-Biphenyl]-3-carboxamide derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)4-(Benzyloxy)-3-styrylbenzamide
StilleOrganostannane (e.g., Vinyltributyltin)Pd(PPh₃)₄, LiCl4-(Benzyloxy)-3-vinylbenzamide

The carbon-iodine bond can be homolytically cleaved to generate an aryl radical, which can then participate in various intra- and intermolecular reactions. A common method for generating such radicals is the reaction with tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.org

Research on related meta-iodobenzamide substrates has shown that intramolecular radical cyclization to form macrocyclic lactams is often unsuccessful. scielo.br Instead of cyclizing, the generated aryl radical primarily undergoes two competing intermolecular pathways:

Hydrogenolysis: Abstraction of a hydrogen atom from the tin hydride, resulting in the simple reduction of the C-I bond and formation of the corresponding 4-(benzyloxy)benzamide (B74015). scielo.brlibretexts.org

Intermolecular Aromatic Substitution: If the reaction is conducted in an aromatic solvent like benzene (B151609), the aryl radical can attack the solvent molecule to form biphenyl (B1667301) derivatives. scielo.br

This outcome contrasts with ortho-iodobenzamides, which have been shown to undergo intramolecular radical cyclization more successfully. scielo.brscielo.br The geometric constraints in the meta-substituted isomer disfavor the intramolecular pathway, leading to the prevalence of intermolecular reactions.

Table 2: Outcomes of Tri-n-butyltin Hydride-Mediated Radical Reactions on Iodobenzamide Scaffolds
Substrate IsomerReaction ConditionsMajor Product(s)Reference
meta-Iodobenzamide derivativeBu₃SnH, AIBN, Benzene (solvent)Hydrogenolysis product and/or Biphenyl derivative scielo.br
ortho-Iodobenzamide derivativeBu₃SnH, AIBN, Benzene (solvent)Intramolecular cyclization product (benzomacrolactam) scielo.brscielo.br

Aryl iodides are precursors to hypervalent iodine compounds, also known as λ³-iodanes and λ⁵-iodanes, which are versatile and environmentally benign oxidizing and electrophilic transfer reagents. nih.govnih.gov this compound can be oxidized to form stable iodine(III) species. For example, reaction with reagents like m-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid or trifluoroacetic acid can yield the corresponding [bis(acetoxy)iodo] or [bis(trifluoroacetoxy)iodo] derivatives. arkat-usa.org

These resulting hypervalent iodine(III) reagents can be used in a variety of synthetic transformations, including:

Oxidation of alcohols and phenols. nih.gov

α-Functionalization of carbonyl compounds.

As arylating agents in the synthesis of diaryliodonium salts, which can then transfer the substituted benzamide (B126) aryl group to nucleophiles. nih.gov

As precursors for group transfer reagents in metal-catalyzed reactions. nih.gov

The ability to convert the relatively inert iodo-substituent into a highly reactive hypervalent iodine center significantly expands the synthetic utility of the this compound scaffold. arkat-usa.org

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its chemical transformations primarily revolve around its cleavage (deprotection) to reveal the free phenol (B47542), although other functionalization pathways are possible.

The removal of the benzyl (B1604629) ether is a common and crucial step in multi-step syntheses. Two primary strategies are employed for this transformation, each with distinct advantages and consequences for the other functional groups in the molecule.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. youtube.com The reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). thalesnano.com This method is highly efficient and proceeds under mild conditions. organic-chemistry.org However, a critical consideration for this compound is that these conditions also readily reduce the aryl-iodine bond. Therefore, hydrogenolysis of this substrate would result in simultaneous debenzylation and deiodination, yielding 4-hydroxybenzamide (B152061). This can be a useful strategy if both transformations are desired in a single step.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, most notably boron tribromide (BBr₃) and boron trichloride (BCl₃), are highly effective for cleaving aryl benzyl ethers. organic-chemistry.orgresearchgate.netatlanchimpharma.com This method is chemoselective and will cleave the ether bond without affecting the aryl-iodine bond, the amide, or the aromatic rings. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. This approach provides direct access to 4-hydroxy-3-iodobenzamide (B8663101), a key intermediate for further functionalization where the iodine atom is required for subsequent reactions.

Table 3: Comparison of Deprotection Strategies for this compound
MethodReagents & ConditionsProductKey Features
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., EtOH, THF)4-HydroxybenzamideCauses simultaneous deiodination; mild conditions.
Lewis Acid CleavageBBr₃ or BCl₃, CH₂Cl₂, low temp.4-Hydroxy-3-iodobenzamideChemoselective for ether cleavage; retains the iodo group.

The benzyloxy group is generally stable and does not readily undergo rearrangements. Functionalization of this group is less common than reactions at the iodo or amide positions but is theoretically possible.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, the benzyloxy group is an ortho-, para-director, and reactions would likely yield a mixture of products on the benzyl ring, making this approach synthetically challenging for achieving regioselectivity. masterorganicchemistry.com

Benzylic Functionalization: The benzylic C-H bonds adjacent to the ether oxygen are activated and can be a site for functionalization. Pathways involving radical intermediates or metallaphotoredox catalysis have been shown to functionalize benzylic C-H bonds in other systems, suggesting that carboxylation or amination at this position could be possible under specific catalytic conditions. rsc.org

Ortho-Metalation: Directed ortho-metalation of the benzyl ring is a potential strategy for regioselective functionalization, though it often requires specific directing groups on the ring itself or complexation control, which may not be straightforward for a simple benzyloxy group. nih.gov

These functionalization pathways are not commonly reported for substrates like this compound and represent more specialized or exploratory areas of its reactivity. The primary role of the benzyloxy group in most synthetic contexts remains that of a protecting group.

Reactivity of the Amide Functionality

The amide group is a cornerstone of the chemical identity of this compound, dictating much of its reactivity and intermolecular behavior. This functional group, consisting of a carbonyl group attached to a nitrogen atom, is relatively stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl pi-system. However, it is by no means inert and participates in a range of chemical transformations and crucial non-covalent interactions.

The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 4-(benzyloxy)-3-iodobenzoic acid and ammonia (B1221849). This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide. The stability of the amide bond means that this process often requires elevated temperatures or the presence of a catalyst.

Derivatization of the amide functionality is a key strategy for modifying the compound's properties. The primary amide of this compound can be converted into secondary or tertiary amides through N-alkylation or N-arylation reactions. Furthermore, the amide group can be dehydrated to form the corresponding nitrile, 4-(benzyloxy)-3-iodobenzonitrile, using various dehydrating agents. Another important derivatization is the Hofmann rearrangement, where in the presence of a halogen, a base, and water, the primary amide can be converted into a primary amine, 4-(benzyloxy)-3-iodoaniline, with one less carbon atom.

Reaction Type Reactants Major Product Conditions
Hydrolysis (Acidic)This compound, H₂O, H⁺4-(Benzyloxy)-3-iodobenzoic acid, NH₄⁺Heat
Hydrolysis (Basic)This compound, OH⁻4-(Benzyloxy)-3-iodobenzoate, NH₃Heat
DehydrationThis compound4-(Benzyloxy)-3-iodobenzonitrileDehydrating agent (e.g., P₂O₅, SOCl₂)
Hofmann RearrangementThis compound, Br₂, NaOH, H₂O4-(Benzyloxy)-3-iodoanilineControlled temperature

The amide functionality is a superb participant in hydrogen bonding, possessing both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). This dual nature allows this compound molecules to form robust intermolecular hydrogen bonds. mdpi.com In the solid state, benzamides typically form dimeric structures through N-H···O hydrogen bonds, creating a characteristic eight-membered ring synthon. mdpi.comresearchgate.net These dimers can then further assemble into more extended networks, such as chains or sheets, influencing the crystal packing and the macroscopic properties of the material. acs.org

Interaction Type Donor Acceptor Significance
Intermolecular Hydrogen BondAmide N-HCarbonyl Oxygen (C=O) of another moleculeFormation of dimers and extended supramolecular networks. mdpi.comresearchgate.net
Halogen BondingIodineElectron-rich atom (e.g., Oxygen, Nitrogen)Can influence crystal packing and molecular conformation.
π-StackingBenzene ringsBenzene ringsContributes to the stabilization of the crystal structure.

Theoretical and Experimental Studies of Compound Degradation Pathways

Studies on the degradation of structurally related iodinated aromatic compounds, such as iodinated X-ray contrast media, provide significant insight into the potential degradation pathways for this compound. ccspublishing.org.cn Advanced Oxidation Processes (AOPs) are often employed for the degradation of such persistent organic pollutants. researchgate.netmdpi.com These processes generate highly reactive species, like hydroxyl (•OH) or sulfate (SO₄•⁻) radicals, which initiate the breakdown of the molecule.

Key degradation pathways identified for similar compounds include:

Deiodination : The cleavage of the carbon-iodine bond is a primary degradation step. ccspublishing.org.cn This can occur through reductive deiodination or by substitution with a hydroxyl radical, leading to the formation of phenolic byproducts. ccspublishing.org.cn

Amide Bond Cleavage : The hydrolysis of the amide bond, as discussed previously, is another significant degradation route, breaking the molecule into its constituent carboxylic acid and amine fragments. ccspublishing.org.cn

Side-Chain Oxidation : The benzyloxy group can be a target for oxidative attack. This may involve hydroxylation of the aromatic ring or cleavage of the ether linkage.

Transformation of the Amide Group : Reactions such as dealkylation or deacylation at the amide nitrogen can occur. nih.gov

Experimental studies on the electrochemical degradation of iodinated contrast media have identified de-iodination, reduction of alkyl aromatic amides, and de-acylation of N-aromatic amides as three main degradation pathways. nih.gov Biodegradation studies have also shown that processes like deacetylation and partial deiodination can occur in environmental systems, although complete mineralization is often not observed. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the reaction mechanisms, kinetics, and preferred sites of radical attack for similar pollutants, confirming that addition to the substituted carbon atoms on the aromatic ring is often a favorable reaction channel. mdpi.com

Degradation Pathway Description Potential Products Relevant Studies
DeiodinationCleavage of the C-I bond from the aromatic ring.4-(Benzyloxy)benzamide, Phenolic derivatives ccspublishing.org.cnnih.gov
Amide Bond CleavageHydrolysis of the amide linkage.4-(Benzyloxy)-3-iodobenzoic acid ccspublishing.org.cn
Ether CleavageBreaking of the C-O bond in the benzyloxy group.3-Iodo-4-hydroxybenzamide, Benzyl alcohol mdpi.com
HydroxylationAddition of hydroxyl groups to the aromatic rings.Various hydroxylated intermediates mdpi.com

V. Mechanistic Investigations of Biological and Chemical Actions

Interaction with Cellular Targets and Molecular Pathways (e.g., Endoplasmic Reticulum (ER) Stress Protection)

There is currently no available research in the scientific literature that investigates the interaction of 4-(Benzyloxy)-3-iodobenzamide with specific cellular targets or molecular pathways, including the Endoplasmic Reticulum (ER) stress response. The citation provided in the outline pertains to the compound 4-phenylbutyric acid (4-PBA), a known chemical chaperone that alleviates ER stress, but this compound is structurally distinct from this compound nih.govnih.gov. Therefore, the role of this compound in ER stress protection or any other defined cellular pathway is unknown and awaits future research.

Catalytic Mechanisms in Organic Synthesis Mediated by Iodobenzamides

Iodobenzamides, particularly 2-iodobenzamides, have emerged as effective catalysts in various organic transformations. Their catalytic activity stems from the ability of the iodine atom to participate in hypervalent bonding, cycling between different oxidation states to facilitate reactions. This catalytic behavior is environmentally benign compared to many transition metal-based catalysts.

Direct catalytic mechanisms for CO2 mitigation reactions mediated solely by simple iodobenzamides are not extensively documented. However, derivatives of iodobenzamides have been shown to play a role in the utilization of CO2. For example, 2-Benzamide Tellurenyl Iodides, synthesized from 2-iodobenzamides, act as pre-catalysts for the synthesis of cyclic carbonates from epoxides and CO2 at atmospheric pressure.

The proposed mechanism for these related tellurenyl iodide catalysts involves the Lewis acidic nature of the tellurium center and the Lewis basic nature of a coordinating nitrogen atom. This combination activates the epoxide, making it susceptible to nucleophilic attack by CO2. While this demonstrates the potential of the broader benzamide (B126) structure in CO2 chemistry, the specific mechanistic pathway for a direct catalytic cycle involving a simple iodobenzamide like this compound in CO2 mitigation remains an uncharacterized area.

Iodobenzamides have been successfully employed as catalysts for oxidative cleavage reactions, such as the conversion of tetrahydrofuran-2-methanols to γ-lactones. The catalytic mechanism hinges on the in-situ generation of a hypervalent iodine species from the iodobenzamide pre-catalyst.

A plausible mechanistic cycle is detailed below:

Oxidation: The monovalent iodine of the iodobenzamide catalyst is first oxidized by a stoichiometric co-oxidant, such as Oxone (2KHSO₅·KHSO₄·K₂SO₄), to a pentavalent iodine(V) species.

Substrate Oxidation: This highly reactive pentavalent iodine intermediate then oxidizes the substrate (e.g., an alcohol). In this step, the substrate is converted to the product (e.g., a ketone or aldehyde), and the iodine(V) is reduced to a trivalent iodine(III) species.

Regeneration: The resulting iodine(III) species is then re-oxidized by the co-oxidant back to the active pentavalent state, thus completing the catalytic cycle and allowing the use of a sub-stoichiometric amount of the iodobenzamide.

The efficiency of the catalyst can be influenced by the substitution pattern on the benzamide ring. For instance, electron-donating groups para to the iodine atom can enhance the catalyst's reactivity. The ortho-relationship between the iodine atom and the amide group is also crucial for the catalytic activity.

Table 2: Proposed Catalytic Cycle for Iodobenzamide-Mediated Oxidative Cleavage

StepProcessIodine Oxidation StateRole of Iodobenzamide Species
1ActivationI(I) → I(V)The pre-catalyst is oxidized to the active catalytic species.
2Substrate ConversionI(V) → I(III)The active I(V) species oxidizes the substrate.
3Catalyst RegenerationI(III) → I(V)The intermediate I(III) species is re-oxidized to the active catalyst.

Vi. Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of "4-(Benzyloxy)-3-iodobenzamide" and the nature of its interactions at the molecular level.

Docking studies involving structurally related compounds, such as benzyloxy and iodobenzamide derivatives, have been instrumental in identifying key interactions that contribute to binding affinity. For "this compound," the primary functional groups available for interaction are the benzamide (B126), the benzyloxy ether linkage, and the iodine atom.

The docking process typically involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. The analysis of the resulting poses reveals specific interactions:

Hydrogen Bonds: The amide group (-CONH2) is a potent hydrogen bond donor (via N-H) and acceptor (via C=O), likely forming strong interactions with polar amino acid residues like serine, threonine, or the peptide backbone.

Halogen Bonds: The iodine atom at the 3-position can act as a halogen bond donor, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen found in amino acid side chains (e.g., aspartate, glutamate) or the protein backbone.

Hydrophobic and π-Interactions: The two phenyl rings (one from the benzamide core and one from the benzyl (B1604629) group) can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. Additionally, they can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Studies on related 4-benzyloxy derivatives have demonstrated their ability to fit into specific protein pockets, with the benzyloxy group often extending into a hydrophobic region of the binding site. nih.govpandawainstitute.com Similarly, iodo-substituted aromatic ligands have been shown to form critical halogen bonds that enhance binding affinity and selectivity. mdpi.com A docking simulation of "this compound" would likely show a combination of these interactions, contributing to a stable binding mode within a target protein.

Functional Group of LigandPotential Interaction TypeLikely Interacting Amino Acid Residues
Amide (-CONH2)Hydrogen BondSer, Thr, Asn, Gln, Asp, Glu, Backbone C=O/N-H
Iodine AtomHalogen BondBackbone C=O, Asp, Glu, Ser
Benzyloxy Phenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ile
Benzamide Phenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Ala, Pro
Ether OxygenHydrogen Bond (Acceptor)Ser, Thr, Lys, Arg

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. northwestern.edu These calculations provide fundamental information about molecular orbitals, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. sapub.org

For "this compound," DFT calculations can determine the energies and spatial distributions of these orbitals. banglajol.info

HOMO: The HOMO is likely to be distributed across the electron-rich regions of the molecule, such as the benzyloxy and benzamide rings, indicating these are the probable sites for electrophilic attack.

LUMO: The LUMO is expected to be located on the more electron-deficient parts of the molecule, suggesting sites for nucleophilic attack.

The calculated HOMO-LUMO gap provides insights into the molecule's kinetic stability and electronic transitions. rsc.org Different substituents on the phenyl rings can modulate these energy levels and, consequently, the molecule's reactivity. taylorandfrancis.com

ParameterSignificancePredicted Property for this compound
E(HOMO)Electron-donating ability (nucleophilicity)Moderate; influenced by electron-donating benzyloxy group.
E(LUMO)Electron-accepting ability (electrophilicity)Moderate; influenced by electron-withdrawing amide and iodine.
HOMO-LUMO Gap (ΔE)Chemical reactivity and kinetic stabilityA significant gap would suggest good stability under normal conditions.

Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism, identifying intermediate structures, and calculating the energy of transition states. youtube.com This is particularly useful for understanding the synthesis of "this compound."

One key synthetic step is the iodination of the benzamide precursor. The mechanism of electrophilic aromatic substitution, such as iodination, can be computationally modeled. nih.govbuet.ac.bd Calculations can determine the most likely position for iodination by evaluating the activation energies for substitution at different positions on the aromatic ring. The model would likely confirm that the position ortho to the activating benzyloxy group and meta to the deactivating benzamide group is electronically favored.

By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure for the rate-determining step (e.g., the formation of the sigma complex) and calculating its energy. This activation energy barrier provides a theoretical estimate of the reaction rate, which can be compared with experimental results.

Free Energy Perturbation for Relative Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two closely related ligands. vu.nl It is a powerful tool in lead optimization, as it can accurately predict how small chemical modifications will affect a compound's potency. arxiv.org

The FEP method relies on creating a non-physical, alchemical pathway that "mutates" one ligand (Ligand A) into another (Ligand B) through a series of small steps. This transformation is simulated both in the solvated state and when bound to the target protein. The difference in the free energy of these two transformations corresponds to the relative binding free energy (ΔΔG) between the two ligands. drugdesigndata.org

For "this compound," FEP could be used to guide its optimization. For instance, if this compound is identified as a binder to a particular protein, FEP calculations could predict the change in binding affinity resulting from:

Replacing the iodine atom with another halogen (e.g., bromine or chlorine).

Altering the substitution pattern on either of the phenyl rings.

Modifying the benzamide group.

These predictions help prioritize which new analogs to synthesize, saving time and resources. vu.nl

Hypothetical ModificationParameter CalculatedPurpose of Calculation
Iodine to BromineΔΔG (binding)Assess the impact of halogen bond strength/size on affinity.
Add a methyl group to the benzyl ringΔΔG (binding)Probe for additional hydrophobic interactions in the binding pocket.
Shift iodine from position 3 to 2ΔΔG (binding)Evaluate the importance of substituent position for optimal binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into conformational flexibility, the stability of binding poses, and the role of solvent molecules. nih.gov

An MD simulation of "this compound" bound to a protein target could reveal:

Conformational Flexibility: The molecule has several rotatable bonds, particularly in the benzyloxy group. MD simulations can explore the accessible conformations of the ligand within the binding site and determine which conformation is most stable.

Binding Stability: By running a simulation for tens or hundreds of nanoseconds, researchers can assess whether the initial docking pose is stable. pandawainstitute.comnih.gov The simulation tracks key interactions (like hydrogen and halogen bonds) over time to see if they are maintained. nih.gov

Water Dynamics: MD simulations explicitly include water molecules, allowing for the study of their role in mediating ligand-protein interactions. Water molecules can form bridging hydrogen bonds that are critical for binding affinity.

The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, provide quantitative measures of the stability of the ligand and the protein throughout the simulation.

In Silico Modeling of Chemical Transformations and Environmental Degradation

In silico models can predict the likely metabolic fate and potential environmental degradation pathways of a chemical compound. mdpi.com Software programs use knowledge-based systems to identify metabolically labile sites in a molecule and predict the products of common biotransformations (e.g., oxidation, hydrolysis, conjugation). acs.orgnih.gov

For "this compound," such models could predict several potential transformations:

Amide Hydrolysis: The benzamide group could be hydrolyzed by amidase enzymes to form 4-(benzyloxy)-3-iodobenzoic acid and ammonia (B1221849).

O-dealkylation: The ether linkage could be cleaved, leading to the formation of 3-iodo-4-hydroxybenzamide and benzaldehyde.

Aromatic Hydroxylation: The phenyl rings could be hydroxylated by cytochrome P450 enzymes.

Photodegradation: Computational models can also assess photosensitivity. Given the presence of aromatic rings and a carbon-iodine bond, the molecule may be susceptible to photodegradation upon exposure to UV light. acs.org

These predictive models are valuable in early drug development for identifying potentially reactive or toxic metabolites and for understanding the compound's environmental persistence. acs.org

Vii. Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of 4-(Benzyloxy)-3-iodobenzamide. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons of the benzamide (B126) and benzyl (B1604629) rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The benzylic protons (-CH₂-) would exhibit a characteristic singlet around δ 5.0-5.5 ppm. The amide protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide group is typically found in the δ 165-170 ppm range. Aromatic carbons resonate between δ 110 and 160 ppm, with the carbon atom bonded to the iodine (C-3) being shifted to a higher field (lower ppm value) due to the heavy atom effect. researchgate.net The benzylic carbon signal would appear around δ 70 ppm.

Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 d 1H Aromatic H (C-2)
~7.8 dd 1H Aromatic H (C-6)
~7.5-7.3 m 5H Benzyl aromatic H's
~7.1 d 1H Aromatic H (C-5)
~6.5 br s 2H -CONH₂
~5.2 s 2H -OCH₂-Ph
Representative ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) Assignment
~168 C=O (Amide)
~158 C-4
~141 Aromatic C-H
~136 Aromatic C (ipso-benzyl)
~131 Aromatic C-H
~129-127 Aromatic C-H (benzyl)
~115 Aromatic C-H
~92 C-3 (C-I)
~71 -OCH₂-

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool. d-nb.info The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, providing high sensitivity with no background interference in the spectrum. rsc.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR ideal for detecting subtle structural changes.

Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can be used to establish correlations between fluorine and proton nuclei, revealing through-space or through-bond connectivities. nih.gov This is invaluable for confirming the position of fluorine substitution on the aromatic rings. The magnitude of J-couplings (e.g., ¹JCF, ²JCF, ³JHF) provides further structural constraints.

Hypothetical ¹⁹F NMR Data for a Fluorinated Analogue

Compound Position of F Representative Chemical Shift (δ, ppm)
4-(4-Fluorobenzyloxy)-3-iodobenzamide 4'-position of benzyl ring ~ -115
2-Fluoro-4-(benzyloxy)-3-iodobenzamide 2-position of benzamide ring ~ -125

In the characterization of tellurium-containing derivatives, ¹²⁵Te NMR spectroscopy is the technique of choice. huji.ac.il The ¹²⁵Te isotope has a natural abundance of 7.07% and a spin of 1/2, yielding sharp signals over a very wide chemical shift range (up to 5000 ppm). northwestern.edu This wide range makes the ¹²⁵Te chemical shift highly sensitive to the coordination number, oxidation state, and geometry of the tellurium atom. researchgate.net

The study of tellurium derivatives often involves observing the coupling between ¹²⁵Te and other nuclei, such as ¹H and ¹³C. These couplings, observed as satellite peaks in the respective spectra, can help establish the connectivity around the tellurium center. huji.ac.il For instance, two-dimensional ¹²⁵Te-¹H or ¹²⁵Te-¹³C correlation experiments can be performed for complete structural assignment. northwestern.edu

Typical Chemical Shift Ranges in ¹²⁵Te NMR

Tellurium Compound Class Chemical Shift Range (δ, ppm)
Diorganotellurides (R₂Te) 30 to 700
Diorganoditellurides (R₂Te₂) 250 to 500
Aryltellurium(IV) halides (ArTeX₃) 1000 to 1300
Diorganotellurium(IV) dihalides (R₂TeX₂) 700 to 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 ppm. mdpi.com This precision allows for the determination of the elemental composition of the parent ion, which is crucial for confirming the molecular formula of this compound. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for HRMS analysis. imrpress.com The high selectivity of HRMS is also essential for differentiating the target compound from matrix interferences in complex samples. sciex.com

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₂INO₂
Monoisotopic Mass 368.9862 u
Theoretical m/z [M+H]⁺ 369.9935
Theoretical m/z [M+Na]⁺ 391.9754

Tandem Mass Spectrometry (MS/MS), often utilizing electrospray ionization (ESI), is employed for the structural confirmation of compounds. ekb.eg In an ESI-MS/MS experiment, the protonated parent molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation fingerprint that is characteristic of the molecule's structure. researchgate.net

For this compound, key fragmentations would include the loss of the benzyl group and cleavages around the amide functionality. The analysis of these fragmentation pathways provides definitive confirmation of the connectivity of the different structural units within the molecule. ekb.eg

Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure
369.99 279.04 C₇H₇ (Tropylium ion) [HO-C₆H₃(I)-CONH₂]⁺
369.99 91.05 C₇H₅INO₂ [C₇H₇]⁺ (Benzyl cation)
279.04 261.03 H₂O [HO-C₆H₃(I)-CN]H⁺
279.04 234.94 CONH₃ [HO-C₆H₃(I)]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by mass spectrometry. nist.govnih.gov This combination is exceptionally valuable for determining the purity of pharmaceutical compounds like this compound and for identifying any related impurities or degradation products that may arise during synthesis, storage, or under stress conditions. nih.gov

The LC component separates the target compound from any impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. nih.gov Once separated, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of molecule, which generates protonated molecular ions [M+H]⁺ in positive ion mode.

For this compound (Molecular Weight: 353.16 g/mol ), the primary ion observed would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 354.1. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming the elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to structurally characterize the compound and its potential degradation products. core.ac.uk This involves selecting the precursor ion (e.g., m/z 354.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. Potential degradation pathways for this compound could include hydrolysis of the amide bond to form 4-(benzyloxy)-3-iodobenzoic acid or cleavage of the benzylic ether bond. LC-MS can effectively separate and identify these potential products. core.ac.uknih.gov

Table 1: Predicted LC-MS Data for this compound and Potential Degradation Products

Compound Predicted [M+H]⁺ (m/z) Key Predicted Fragment Ions (m/z) Fragment Description
This compound 354.1 337.0 Loss of NH₃
227.0 Loss of benzyl group (C₇H₇)
105.0 Benzoyl cation [C₆H₅CO]⁺
91.1 Tropylium ion [C₇H₇]⁺
4-(Benzyloxy)-3-iodobenzoic acid (Hydrolysis Product) 355.0 337.0 Loss of H₂O
91.1 Tropylium ion [C₇H₇]⁺

Data in this table is predictive, based on the chemical structure and common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique fingerprint of the molecule. nist.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amide, aromatic ether, and substituted benzene (B151609) rings. The presence of both hydrogen-bond donors (N-H) and acceptors (C=O, -O-) suggests that peak positions may be influenced by intermolecular hydrogen bonding in the solid state.

Key expected vibrational modes include:

N-H Stretching: Primary amides (R-CONH₂) typically show two bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH₂-) group in the benzyloxy moiety would appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): This is one of the most intense and characteristic peaks in the spectrum for an amide, typically appearing in the range of 1680-1630 cm⁻¹. Its exact position can be affected by conjugation and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is found around 1640-1550 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretch of the aryl-alkyl ether linkage is expected to produce a strong band around 1250 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretch typically appears in the far-infrared region, usually between 600 and 500 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3350 - 3180 N-H Stretch Primary Amide Medium (often two bands)
3100 - 3000 C-H Stretch Aromatic Medium to Weak
3000 - 2850 C-H Stretch Aliphatic (-CH₂-) Medium to Weak
1680 - 1630 C=O Stretch (Amide I) Primary Amide Strong
1620 - 1580 N-H Bend (Amide II) Primary Amide Medium to Strong
1600 - 1450 C=C Stretch Aromatic Ring Medium to Weak
~1250 C-O-C Asymmetric Stretch Aryl-Alkyl Ether Strong

Data in this table is predictive, based on established IR correlation charts and data for substituted benzamides. masterorganicchemistry.comnih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and conformation of this compound in the solid state. eurjchem.com

The analysis of the crystal structure reveals how molecules pack together in the crystal lattice, which is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to play a significant role in its solid-state architecture:

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules will form strong N-H···O=C hydrogen bonds, leading to the formation of common supramolecular motifs such as centrosymmetric dimers or extended chains.

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor. mdpi.com The electron density on a halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. mdpi.com This positive region can engage in attractive interactions with Lewis bases (electron donors) such as the oxygen atom of a carbonyl group or the nitrogen of an amide from a neighboring molecule.

The precise arrangement and relative importance of these interactions can only be confirmed through experimental single-crystal X-ray diffraction analysis. nih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bond Amide N-H Amide C=O Primary driver of supramolecular assembly, forms predictable motifs.
Halogen Bond C-I (σ-hole) Amide C=O, Ether -O- Influences crystal packing, highly directional.

This table outlines expected interactions based on the molecular structure; confirmation requires experimental X-ray diffraction data.

UV-Visible Spectrophotometry for Quantitative Analysis and Interaction Studies

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is widely used for the quantitative analysis of compounds in solution and to gain qualitative information about electronic structure. upi.edu

The absorption of UV light by this compound is primarily due to π→π* electronic transitions within its aromatic systems (the benzamide and benzyl rings). nist.gov The presence of chromophores (the aromatic rings) and auxochromes (substituents like -OCH₂Ph, -I, and -CONH₂) on the benzene ring influences the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). researchgate.net Substituents generally cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. nih.gov

According to the Beer-Lambert law (A = εbc), the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte, the path length of the light through the solution (b), and the molar absorptivity (ε), a constant that is characteristic of the substance at a specific wavelength. researchgate.net By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed, which then allows for the determination of the concentration of an unknown sample. This makes UV-Vis spectrophotometry a straightforward and effective tool for quantitative assays.

Furthermore, changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance, can be used to study interactions between this compound and other molecules, such as proteins or nucleic acids.

Table 4: Predicted UV-Visible Spectrophotometric Data for this compound

Parameter Predicted Value/Range Description
λmax 250 - 300 nm Wavelength of maximum absorbance, corresponding to π→π* transitions in the conjugated aromatic system.
Solvent Ethanol or Methanol Common transparent solvents in the UV region. researchgate.net

Data is predictive and based on the UV absorption characteristics of substituted aromatic compounds. nist.govnih.gov

Viii. Research Applications Beyond Direct Medicinal Chemistry

Development of 4-(Benzyloxy)-3-iodobenzamide as Biochemical Probes for Enzyme Activity and Protein Interactions

The scaffold of this compound is well-suited for the design of biochemical probes to investigate biological systems. The iodine atom is a key feature, serving as a versatile handle for introducing reporter groups.

Radiolabeling for Imaging: The iodine atom can be substituted with a radioisotope, such as Iodine-123, Iodine-124, or Iodine-125. This modification allows the molecule to be used as a radioligand for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Iodinated benzamide (B126) derivatives have been successfully developed as imaging agents for specific biological targets, such as monoamine oxidase B (MAO-B) in the brain nih.gov. By targeting a specific enzyme or receptor, a radiolabeled version of a this compound derivative could enable non-invasive visualization and quantification of its target's distribution and density, providing valuable information for disease diagnosis and drug development.

Fluorescent Probes: The benzyloxy or benzamide moieties can be chemically modified to attach fluorescent dyes. Such fluorescent probes are instrumental in studying enzyme activity and protein-protein interactions through techniques like fluorescence microscopy and fluorescence resonance energy transfer (FRET).

Affinity-Based Probes: The core structure can be functionalized with biotin (B1667282) or other affinity tags. These probes are used in chemical proteomics to isolate and identify cellular targets of small molecules springernature.com. By immobilizing the molecule on a solid support, it can be used to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

The development of such probes is crucial for elucidating the mechanism of action of potential drugs and for understanding complex biological pathways jst.go.jp.

Probe TypeModification SitePotential ApplicationImaging/Detection Technique
RadioligandIodine atom (substitution with ¹²³I, ¹²⁵I)In vivo brain imaging of enzymes or receptors nih.govSPECT, PET
Fluorescent ProbeBenzyloxy or amide group (attachment of a fluorophore)Visualization of protein localization in cellsFluorescence Microscopy, Confocal Microscopy
Affinity ProbeBenzyloxy or amide group (attachment of biotin)Identification of protein binding partnersWestern Blot, Mass Spectrometry

Use as Intermediates in Complex Organic Synthesis

This compound is a highly useful intermediate in multi-step organic synthesis due to its orthogonally reactive functional groups. openaccessjournals.com The presence of the iodo, benzyloxy, and amide groups allows for a variety of selective chemical transformations.

Carbon-Carbon and Carbon-Heteroatom Bond Formation: The iodine atom is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the introduction of a wide range of substituents (aryl, alkynyl, vinyl, amino groups, etc.) at this position. This versatility is fundamental for building molecular complexity from a simple starting block buet.ac.bd.

Protecting Group Chemistry: The benzyloxy group is a robust protecting group for the phenolic hydroxyl function. It is stable to a wide range of reaction conditions used to modify other parts of the molecule. It can be selectively removed (debenzylated) via catalytic hydrogenation to unmask the phenol (B47542), which can then be used for further functionalization, such as ether or ester formation.

Amide Group Transformations: The primary amide can be hydrolyzed to a carboxylic acid, reduced to an amine, or dehydrated to a nitrile, providing access to different classes of compounds.

This strategic combination of functionalities makes this compound a valuable starting material for the synthesis of diverse and complex molecular architectures, including natural products, pharmaceuticals, and other functional organic molecules mdpi.com.

Functional GroupType of ReactionReagents/CatalystsResulting Structure
3-IodoSuzuki CouplingPd catalyst, boronic acidBiaryl derivative
3-IodoSonogashira CouplingPd/Cu catalysts, terminal alkyneAryl-alkyne derivative
4-BenzyloxyDebenzylationH₂, Pd/C4-Hydroxy-3-iodobenzamide (B8663101)
BenzamideHydrolysisAcid or base4-(Benzyloxy)-3-iodobenzoic acid
BenzamideReductionLiAlH₄ or BH₃(4-(Benzyloxy)-3-iodophenyl)methanamine

Contributions to Materials Science and Specialty Chemicals

The rigid, aromatic structure of this compound and its derivatives makes them interesting candidates for applications in materials science.

Liquid Crystals: Molecules with a rod-like (calamitic) shape are known to form liquid crystalline phases. The extended, relatively linear structure of molecules derived from the 4-(benzyloxy)phenyl core is conducive to forming such mesophases. By attaching long alkyl chains to the core structure, researchers have synthesized benzoate-based calamitic liquid crystals nih.gov. The this compound scaffold could similarly be used to design new liquid crystal materials with specific properties tuned by modifying the substituents.

Functional Polymers and Specialty Chemicals: The reactivity of the iodine atom allows for the incorporation of this molecule into polymer chains via cross-coupling polymerization reactions. This could lead to the development of specialty polymers with tailored thermal, optical, or electronic properties. Furthermore, its use as an intermediate allows for the synthesis of a variety of specialty chemicals, such as dyes or electronic materials, where a substituted benzamide core is required .

Catalysis and Reagent Design based on Iodobenzamide Scaffolds

The iodobenzamide scaffold is a key component in the design of modern catalysts and reagents, particularly in the field of hypervalent iodine chemistry. Hypervalent iodine compounds are used as mild and selective oxidizing agents in organic synthesis orgsyn.orgarkat-usa.org.

Hypervalent Iodine Reagents: The iodine atom on the benzamide ring can be oxidized to a higher valence state (III or V) to create hypervalent iodine reagents. These reagents are valuable for a wide range of oxidative transformations beilstein-journals.org. The substituents on the benzamide ring can be modified to fine-tune the reactivity and selectivity of the resulting reagent.

Catalyst Development: Iodobenzamide derivatives can act as catalysts for oxidation reactions. For instance, a patent describes the use of iodobenzamide derivatives as catalysts for the oxidation of alcohols google.com. In these systems, a co-oxidant regenerates the active hypervalent iodine species in situ, allowing the iodobenzamide to be used in catalytic amounts. This approach is more atom-economical and environmentally friendly than using stoichiometric amounts of heavy metal oxidants.

Chalcogen Bonding Catalysis: The 2-iodobenzamide (B1293540) framework has been used to synthesize 2-benzamide tellurenyl iodides. These compounds have been shown to act as pre-catalysts for the conversion of CO₂ and epoxides into cyclic carbonates, demonstrating the utility of the iodobenzamide scaffold in designing catalysts for important chemical transformations researchgate.net.

Catalyst/Reagent TypeBasis of ActivityExample Application
Hypervalent Iodine(III) ReagentOxidized iodine center (e.g., I(OAc)₂)α-functionalization of ketones arkat-usa.org
Oxidation CatalystIn situ generation of hypervalent iodine speciesOxidation of primary and secondary alcohols google.com
Chalcogen Bond Catalyst PrecursorFormation of tellurenyl iodides from iodobenzamidesCatalytic conversion of CO₂ into cyclic carbonates researchgate.net

Ix. Future Research Directions and Emerging Paradigms for 4 Benzyloxy 3 Iodobenzamide

Exploration of Novel and Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of 4-(Benzyloxy)-3-iodobenzamide is crucial for its further development. Future research will likely focus on moving beyond traditional amidation methods, which often rely on stoichiometric activating agents and harsh reaction conditions, leading to significant waste.

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing. rsc.org For the synthesis of this compound, this could involve the exploration of biocatalytic methods for amide bond formation. rsc.org Enzymes, such as lipases, can catalyze amidation in aqueous conditions and at mild temperatures, offering a more sustainable alternative to conventional organic synthesis. rsc.org The development of robust and promiscuous ancestral ATP-dependent amide bond synthetases also presents a promising avenue for the efficient coupling of carboxylic acids and amines. rsc.org

Furthermore, the use of sustainable solvents is a key aspect of green chemistry. Research into the use of bio-alternative dipolar aprotic solvents, such as Cyrene™, for the synthesis of amides from acid chlorides and primary amines has shown promise in minimizing waste and improving molar efficiency. researchgate.net The development of a straightforward and efficient protocol for the metalation/anionic Fries rearrangements of O-aryl carbamates using a lithium amide as a metalating agent under aerobic conditions also offers a sustainable pathway for the preparation of salicylamide derivatives. researchgate.net

A potential area of investigation is the development of a one-pot synthesis of functionalized benzamides, which could streamline the manufacturing process and reduce the environmental impact. nih.gov The exploration of these novel and sustainable synthetic pathways will be essential for the cost-effective and environmentally responsible production of this compound and its analogues.

Application of Machine Learning and Artificial Intelligence in SAR and MOA Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification of lead compounds and the optimization of their properties. mdpi.com For this compound, these computational tools can be instrumental in predicting its SAR and elucidating its MOA.

Quantitative structure-activity relationship (QSAR) modeling, a cornerstone of computational chemistry, can be significantly enhanced by ML algorithms. nih.gov By training models on datasets of structurally similar compounds with known biological activities, it is possible to predict the activity of novel molecules like this compound. nih.gov These models can identify the key structural features that contribute to the desired pharmacological effect, guiding the synthesis of more potent and selective analogues. researchgate.net For instance, a five-point pharmacophore model for aminophenyl benzamide (B126) derivatives has been developed to understand HDAC inhibition. researchgate.net

AI and ML can also be used to predict the potential biological targets of a compound through in silico target fishing. mdpi.comunipi.it By analyzing the chemical structure of this compound, algorithms can screen it against vast databases of protein structures to identify potential binding partners. mdpi.com This can provide valuable insights into its possible MOA and guide experimental validation. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can also be performed to assess the drug-like properties of the compound and its analogues at an early stage of development. nih.govnih.gov

The application of these computational approaches can significantly reduce the time and resources required for the preclinical development of this compound, enabling a more data-driven and efficient approach to drug discovery.

Identification of Underexplored Biological Targets and Pathways for Chemical Intervention

A key aspect of future research on this compound will be the identification of its biological targets and the pathways it modulates. While benzamides are a well-established class of drugs with various known targets, the specific targets of this particular substituted benzamide are yet to be fully characterized.

In silico target prediction methods will play a crucial role in this endeavor. mdpi.com These computational approaches can generate hypotheses about the potential protein targets of this compound, which can then be experimentally validated. mdpi.com Techniques such as reverse docking, where a small molecule is screened against a library of protein structures, can help identify potential binding partners. mdpi.com

Beyond target identification, understanding the broader impact of the compound on cellular pathways is essential. The benzamide and nicotinamide classes of drugs are known to have multiple mechanisms of action, including effects on tumor vascularization and the induction of apoptosis. cyberleninka.ru Future studies could investigate whether this compound exhibits similar polypharmacology.

The exploration of novel biological targets is a continuous effort in drug discovery. Benzimidazole derivatives, which share some structural similarities with benzamides, have been investigated for a wide range of biological activities, including anticancer and antiviral effects. indexcopernicus.com Research into the potential of this compound to interact with underexplored targets could open up new therapeutic avenues.

Design of Highly Selective and Potent Analogues as Advanced Research Tools

The development of highly selective and potent analogues of this compound is a critical step in both elucidating its biological function and advancing its therapeutic potential. These analogues can serve as valuable research tools to probe specific biological pathways and validate drug targets.

A systematic approach to analogue design, guided by SAR studies and computational modeling, will be essential. By modifying the substituents on the benzamide scaffold, it is possible to fine-tune the compound's affinity and selectivity for its target. For example, in the development of novel benzamide class I selective lysine deacetylase inhibitors, a modular combinatorial chemistry approach was used to incorporate different functional groups to enhance potency and selectivity. researchgate.netnih.gov

The synthesis of a library of derivatives with variations in the benzyloxy and iodo substituents, as well as modifications to the benzamide core, will allow for a comprehensive exploration of the chemical space around the lead compound. The biological evaluation of these analogues will provide crucial data for building robust SAR models. For instance, studies on 2-phenoxybenzamides have revealed important structure-activity relationships for antiplasmodial activity. mdpi.com

The ultimate goal is to develop analogues with nanomolar potency and high selectivity for their intended target, which can then be used as chemical probes to investigate cellular processes or as potential drug candidates for further preclinical development. nih.gov The discovery of novel benzamide derivatives as PARP-1 inhibitors with potent anticancer activity highlights the potential of this chemical scaffold. nih.gov

Integration of Multidisciplinary Approaches in Compound Characterization and Functional Studies

The comprehensive characterization of this compound and its analogues will require an integrated, multidisciplinary approach. This involves combining expertise from various fields, including medicinal chemistry, computational biology, pharmacology, and structural biology, to gain a holistic understanding of the compound's properties and biological effects.

Modern drug discovery relies on the synergy between computational and experimental methods. frontiersin.org In silico predictions of a compound's properties and targets can guide experimental work, while experimental data can be used to refine and validate computational models. This iterative cycle of design, synthesis, testing, and analysis is crucial for efficient drug development. frontiersin.org

For central nervous system (CNS) active compounds, a multidisciplinary approach is particularly important due to the complexity of the brain and the challenges of crossing the blood-brain barrier. researchgate.netmdpi.com The development of CNS-permeable compounds often requires an iterative process of chemical synthesis, in silico modeling, and a battery of in vitro and in vivo assays. researchgate.net

The characterization of bioactive compounds from natural sources also benefits from a multidisciplinary approach, involving extraction, isolation, structural elucidation, and biological evaluation. mdpi.com Similarly, the functional studies of this compound will involve a range of techniques, from molecular-level binding assays to cellular and in vivo models of disease. The integration of these diverse approaches will be key to unlocking the full potential of this promising chemical entity.

Data Tables

Table 1: Illustrative Synthetic Approaches for this compound

StepReaction TypeKey ReagentsPotential ConditionsSustainability Aspect
1IodinationN-Iodosuccinimide (NIS)Acetic acid, room temperatureAvoids harsher iodinating agents
2Amide FormationCarboxylic acid, AmineLipase, aqueous buffer, 40-50°CBiocatalytic, mild conditions
3Alternative AmidationAcid chloride, AmineCyrene™, room temperatureUse of a bio-based solvent

Table 2: Hypothetical In Silico Predictions for this compound Analogues

AnalogueModificationPredicted TargetPredicted Activity (IC50, nM)Predicted ADMET Profile
BIA-14'-Fluoro on benzyloxyKinase X50Good oral bioavailability
BIA-23-Chloro instead of iodoGPCR Y120Moderate CNS penetration
BIA-3N-methyl on amideIon channel Z85Low predicted toxicity

Table 3: Potential Multidisciplinary Characterization of a Lead Analogue

DisciplineTechnique/AssayPurpose
Medicinal ChemistryParallel synthesisGenerate a focused library of analogues
Computational ChemistryMolecular docking, QSARPredict binding affinity and guide design
In Vitro PharmacologyRadioligand binding, enzyme inhibitionDetermine target affinity and potency
Cell BiologyCellular thermal shift assay (CETSA)Confirm target engagement in cells
In Vivo PharmacologyAnimal models of diseaseEvaluate efficacy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.